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Compound of Interest

Compound Name: 2-Fluoro-3-hydroxybenzonitrile

CAS No.: 1000339-24-1

Cat. No.: B1342717

Get Quote

This guide provides a comprehensive technical overview of the expected spectroscopic data

for 2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1). As a crucial building block in

pharmaceutical and fine chemical synthesis, a thorough understanding of its structural and

electronic properties through spectroscopic analysis is paramount for researchers and drug

development professionals.[1] While a complete set of experimentally-derived spectra is not

readily available in public databases, this document synthesizes foundational spectroscopic

principles and data from analogous compounds to present a robust, predictive analysis. This

approach is designed to empower researchers in identifying and characterizing this molecule,

and to provide a framework for interpreting their own experimental results.

Molecular Structure and Physicochemical
Properties
2-Fluoro-3-hydroxybenzonitrile is an aromatic compound featuring a nitrile (-C≡N), a

hydroxyl (-OH), and a fluorine (-F) substituent on the benzene ring. This unique combination of
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functional groups dictates its chemical reactivity and gives rise to a distinct spectroscopic

fingerprint.

Molecular Formula: C₇H₄FNO[2]

Molecular Weight: 137.11 g/mol [2]

Structure:

Caption: Molecular structure of 2-Fluoro-3-hydroxybenzonitrile.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule.

The predicted IR spectrum of 2-Fluoro-3-hydroxybenzonitrile will be dominated by the

characteristic vibrations of its nitrile, hydroxyl, and aromatic moieties.

Predicted IR Absorption Frequencies
Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Expected Intensity

3500–3200 O-H (Phenol) Stretching, H-bonded Strong, Broad

3100–3000 C-H (Aromatic) Stretching Medium to Weak

2240–2220 C≡N (Nitrile) Stretching Strong, Sharp

1600–1450 C=C (Aromatic) Ring Stretching Medium to Strong

1320–1000 C-O (Phenol) Stretching Strong

1300-1000 C-F Stretching Medium

900–675 C-H (Aromatic) Out-of-plane Bending Strong

Interpretation of the IR Spectrum
O-H Stretching: The hydroxyl group of the phenol will exhibit a strong and characteristically

broad absorption band in the 3500–3200 cm⁻¹ region due to intermolecular hydrogen

bonding.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.cookechem.com/Detail/BD3521541.htm
https://www.cookechem.com/Detail/BD3521541.htm
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-fluoro-3-hydroxybenzonitrile
https://www.benchchem.com/product/b1342717/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-fluoro-3-hydroxybenzonitrile
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typical

for C-H bonds on an aromatic ring.[4][5]

C≡N Nitrile Stretching: A strong and sharp absorption is predicted in the 2240–2220 cm⁻¹

range. The conjugation with the aromatic ring slightly lowers the frequency compared to

aliphatic nitriles.

C=C Aromatic Ring Stretching: A series of medium to strong bands between 1600 cm⁻¹ and

1450 cm⁻¹ will be present, corresponding to the stretching vibrations of the carbon-carbon

bonds within the benzene ring.[5]

C-O Phenolic Stretching: A strong band in the 1320–1000 cm⁻¹ region will indicate the

presence of the phenolic C-O bond.[3]

C-F Stretching: A medium intensity band is expected in the 1300-1000 cm⁻¹ region for the

carbon-fluorine bond.

C-H Aromatic Bending: Strong absorptions in the 900–675 cm⁻¹ region result from the out-of-

plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern.

[5]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: A small amount of solid 2-Fluoro-3-hydroxybenzonitrile is placed

directly onto the ATR crystal.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure

clamp, and the sample spectrum is recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 2-Fluoro-3-hydroxybenzonitrile, both ¹H and ¹³C NMR will be crucial for

confirming the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the three aromatic protons and the single hydroxyl

proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing

nature of the nitrile and fluorine groups and the electron-donating character of the hydroxyl

group.

Predicted ¹H NMR Data (in CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-OH 4.0 - 7.0 Broad Singlet N/A

H-4 ~7.0 - 7.3 Doublet of Doublets
³J(H-H) ≈ 7-9, ⁴J(H-F)

≈ 2-4

H-5 ~6.8 - 7.1
Triplet or Doublet of

Doublets
³J(H-H) ≈ 7-9

H-6 ~7.2 - 7.5 Doublet of Doublets
³J(H-H) ≈ 7-9, ³J(H-F)

≈ 5-8

Interpretation of the ¹H NMR Spectrum

-OH Proton: The hydroxyl proton will likely appear as a broad singlet, with a chemical shift

that is highly dependent on concentration and solvent.[6] This peak can be confirmed by a

"D₂O shake," where the addition of deuterium oxide will cause the peak to disappear due to

proton-deuterium exchange.[6]

Aromatic Protons: The three aromatic protons will resonate in the typical aromatic region

(6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their
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position relative to the substituents. The fluorine atom will cause additional splitting

(coupling) of the signals from adjacent protons (H-6) and those further away.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon

atoms in the molecule. The chemical shifts will be influenced by the attached functional groups,

and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon
Predicted Chemical Shift
(δ, ppm)

C-F Coupling (J, Hz)

C-CN ~115 - 120 ⁴J(C-F) ≈ 2-4

C-1 ~110 - 115 ³J(C-F) ≈ 8-12

C-2 (C-F) ~155 - 160 ¹J(C-F) ≈ 240-260

C-3 (C-OH) ~145 - 150 ²J(C-F) ≈ 15-20

C-4 ~120 - 125 ³J(C-F) ≈ 3-5

C-5 ~118 - 123 ⁴J(C-F) ≈ 1-3

C-6 ~128 - 133 ²J(C-F) ≈ 18-22

Interpretation of the ¹³C NMR Spectrum

C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹J(C-

F)) for the carbon directly attached to the fluorine atom (C-2), which will appear as a doublet.

[7][8] Smaller couplings will be observed for carbons two (²J), three (³J), and four (⁴J) bonds

away from the fluorine.[7][8]

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon attached to the fluorine (C-2) and the

hydroxyl group (C-3) will be significantly deshielded (shifted downfield). The nitrile carbon (C-

CN) will appear in the characteristic region for nitriles.
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-hydroxybenzonitrile in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to

simplify the spectrum to singlets (which will be split by fluorine).

Data Processing: Fourier transform the raw data, phase correct the spectra, and reference

the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in structural elucidation. For 2-Fluoro-3-hydroxybenzonitrile,

electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data (EI)
m/z Ion Fragmentation Pathway

137 [M]⁺ Molecular Ion

109 [M - CO]⁺
Loss of carbon monoxide from

the phenol

110 [M - HCN]⁺ Loss of hydrogen cyanide

82 [M - CO - HCN]⁺
Sequential loss of CO and

HCN

Interpretation of the Mass Spectrum

Molecular Ion: A prominent molecular ion peak at m/z = 137 is expected, corresponding to

the molecular weight of the compound.[9] The presence of one nitrogen atom results in an

odd nominal molecular weight, consistent with the nitrogen rule.[10]
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Fragmentation: Common fragmentation pathways for phenols include the loss of carbon

monoxide (CO), leading to a peak at m/z 109.[9] Aromatic nitriles can lose hydrogen cyanide

(HCN), which would result in a peak at m/z 110.[11][12] Subsequent fragmentation of these

initial products would lead to smaller fragment ions.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Fluoro-
3-hydroxybenzonitrile. By understanding the expected IR, NMR, and MS data, researchers

can more effectively identify this compound, confirm its structure, and assess its purity. The

provided protocols offer a starting point for the experimental acquisition of this critical data. It is

the synthesis of these techniques that provides the highest level of confidence in the structural

elucidation of novel and valuable chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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